molecular formula C18H19N3O2S B2975323 N-Methyl-2-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-4-carboxamide CAS No. 1385283-43-1

N-Methyl-2-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-4-carboxamide

Cat. No.: B2975323
CAS No.: 1385283-43-1
M. Wt: 341.43
InChI Key: UKWCWNCKKUVVLS-UHFFFAOYSA-N
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Description

N-Methyl-2-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-4-carboxamide is a synthetic organic compound featuring a pyridine core substituted with a methylsulfanyl group at position 2 and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with a methyl group and a 2-oxo-1-phenylpyrrolidin-3-yl ring.

Properties

IUPAC Name

N-methyl-2-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-20(17(22)13-8-10-19-16(12-13)24-2)15-9-11-21(18(15)23)14-6-4-3-5-7-14/h3-8,10,12,15H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWCWNCKKUVVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1=O)C2=CC=CC=C2)C(=O)C3=CC(=NC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Methyl-2-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives. Its unique structure, which includes a pyridine ring, a carboxamide group, and a methylsulfanyl group, suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O2SC_{18}H_{19}N_{3}O_{2}S, and its molecular weight is approximately 341.43 g/mol. The structural characteristics include:

  • Pyridine ring : A six-membered aromatic ring containing nitrogen.
  • Carboxamide group : Contributes to the compound's solubility and reactivity.
  • Methylsulfanyl group : May enhance biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.
  • Receptor Modulation : Interaction with cell surface receptors could modulate various signaling pathways, influencing cellular responses.
  • Gene Expression Regulation : It may affect the expression of genes involved in critical biological processes.

Research Findings

Recent research has explored the pharmacological potential of compounds structurally related to this compound. For instance, studies indicate that thiazolidinone derivatives possess significant biological activity, suggesting that this compound may also share similar properties.

Case Studies

  • Antimicrobial Studies : A study on thiazolidinone derivatives showed promising results against various bacterial strains, indicating potential for this compound to exhibit similar effects.
  • Cytotoxicity Assays : Preliminary assays on related compounds have indicated cytotoxic effects on cancer cell lines, warranting further investigation into the anticancer potential of this compound .

Potential Applications

Given its structure, this compound holds promise for various applications:

Application AreaPotential Impact
Medicinal ChemistryDevelopment of new antimicrobial agents
Drug DiscoveryNovel therapeutic agents for inflammatory diseases
PharmacologyInvestigating enzyme interactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

The compound shares structural motifs with two 1,4-dihydropyridine derivatives reported in :

  • AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
  • AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Table 1: Structural Comparison
Feature Target Compound AZ331/AZ257
Core Structure Pyridine (aromatic) 1,4-Dihydropyridine (non-aromatic, reduced)
Carboxamide Position Position 4 Position 3
Thioether Substituent 2-methylsulfanyl 6-{[2-(aryl)-2-oxoethyl]thio}
Key Substituents 2-oxo-1-phenylpyrrolidin-3-yl, methyl 5-cyano, 4-(2-furyl), N-(2-methoxyphenyl)

Implications of Structural Differences

Core Structure and Reactivity
  • In contrast, the 1,4-dihydropyridine core in AZ331/AZ257 is non-aromatic, enabling conformational flexibility and redox sensitivity, a hallmark of calcium channel blockers like nifedipine .
Substituent Effects
  • Thioether Groups : The target’s 2-methylsulfanyl group is simpler and less sterically hindered than the 6-{[2-(aryl)-2-oxoethyl]thio} substituents in AZ331/AZ257, which may influence solubility and metabolic stability.
  • Carboxamide Position: Position 4 (pyridine) vs.
  • Pyrrolidinone vs. Methoxyphenyl: The 2-oxo-1-phenylpyrrolidin-3-yl group in the target may enhance binding to proteases or kinases, whereas the N-(2-methoxyphenyl) in AZ331/AZ257 could favor interactions with G-protein-coupled receptors.

Pharmacological and Physicochemical Considerations

  • Metabolic Stability : The methylsulfanyl group in the target may undergo oxidative metabolism, whereas the bromophenyl group in AZ257 could resist degradation, prolonging half-life.
  • Biological Targets : Dihydropyridines are classically associated with voltage-gated calcium channels, but the target’s pyridine scaffold suggests divergent mechanisms, possibly kinase or protease inhibition.

Lumping Strategy and Classification ()

Per the lumping strategy, compounds with shared functional groups (e.g., thioethers, carboxamides) may be grouped for predictive modeling. However, the core structure divergence (pyridine vs. dihydropyridine) places the target in a distinct category, as aromaticity profoundly alters electronic properties and reactivity .

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